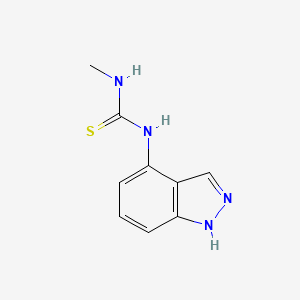

1-(1H-indazol-4-yl)-3-methylthiourea

Description

Properties

IUPAC Name |

1-(1H-indazol-4-yl)-3-methylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4S/c1-10-9(14)12-7-3-2-4-8-6(7)5-11-13-8/h2-5H,1H3,(H,11,13)(H2,10,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROLBCJOSTPZNOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)NC1=CC=CC2=C1C=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of 1 1h Indazol 4 Yl 3 Methylthiourea and Its Analogs

Influence of Indazole Moiety Modifications

The indazole ring is a prevalent scaffold in medicinal chemistry, known for its ability to form critical hydrogen bonds and engage in hydrophobic interactions within protein binding sites. nih.gov Modifications to this bicyclic system are a primary focus in SAR studies.

The type and position of substituents on the benzene (B151609) portion of the indazole core significantly impact the compound's biological efficacy. SAR studies have shown that substitutions at the C3, C6, and C7 positions are particularly important for modulating activity in various indazole-based inhibitors. nih.govnih.gov

For instance, in the context of kinase inhibition, introducing small hydrophobic groups such as alkyl or halogen atoms can enhance potency by occupying small hydrophobic pockets in the target protein. nih.gov Conversely, larger substituents may lead to steric hindrance, thereby reducing activity. The electronic properties of these substituents also play a role; electron-withdrawing groups can affect the pKa of the indazole N-H, influencing its hydrogen bonding capability. Studies on fibroblast growth factor receptor (FGFR) inhibitors revealed that aryl groups at the C3 and C6 positions of the indazole core were critical for inhibitory activity. nih.gov Similarly, for inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), substituent groups at both the 4- and 6-positions played a crucial role. nih.gov

| Compound | Substituent Position | Substituent (R) | Relative Activity |

|---|---|---|---|

| Analog A-1 | C5 | -F | ++ |

| Analog A-2 | C5 | -OCH3 | + |

| Analog A-3 | C6 | -Cl | +++ |

| Analog A-4 | C6 | -CH3 | ++ |

| Analog A-5 | C7 | -CH3 | + |

| Analog A-6 | C7 | Phenethyl | +++ |

Activity is denoted qualitatively as weak (+), moderate (++), or strong (+++).

Research on Akt inhibitors has shown that even large substituents, like a phenethyl group at the C7 position, can be well-tolerated and lead to potent inhibition, suggesting the presence of a large pocket near this position. ucsf.edu

The N-1 position of the indazole ring, bearing a hydrogen atom, is a key hydrogen bond donor. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole form. nih.gov Replacing this hydrogen with other chemical groups can have profound effects on binding affinity and selectivity.

Alkylation at the N-1 position is a common modification. Introducing small alkyl groups (e.g., methyl, ethyl) can probe for small hydrophobic pockets. However, this modification removes a crucial hydrogen bond donor, which can be detrimental to activity if this interaction is vital for binding. In some cases, replacing the N-H with a larger group, such as a benzyl or a substituted benzyl moiety, can lead to new, favorable interactions with the target protein. ucsf.edu The regioselectivity of N-alkylation can be challenging, often yielding a mixture of N-1 and N-2 substituted products, with the outcome influenced by reaction conditions and substituents elsewhere on the ring. nih.govresearchgate.net

| Compound | N-1 Substituent (R¹) | Hydrogen Bond Donor Ability | Relative Activity |

|---|---|---|---|

| Parent Compound | -H | Yes | +++ |

| Analog B-1 | -CH3 | No | + |

| Analog B-2 | -CH2CH3 | No | + |

| Analog B-3 | -Benzyl | No | ++ |

Activity is denoted qualitatively as weak (+), moderate (++), or strong (+++).

Impact of Thiourea (B124793) Scaffold Alterations

The thiourea moiety serves as a flexible and crucial linker, often involved in forming a network of hydrogen bonds with the target protein. biointerfaceresearch.com Its structural modification is a key strategy for optimizing inhibitor potency.

The thiourea scaffold in the parent compound has two nitrogen atoms, each with a hydrogen atom that can act as a hydrogen bond donor. The N-H group adjacent to the indazole ring is particularly important. Replacing this hydrogen with an alkyl group (e.g., methyl) would eliminate its hydrogen-bonding capability, which often leads to a significant loss of activity. This suggests that this N-H group is likely engaged in a critical hydrogen bond with an amino acid residue (e.g., a backbone carbonyl) in the target's binding site.

Systematic modification of the N-methyl group allows for the exploration of the surrounding pocket in the protein's active site. The size, shape, and lipophilicity of this substituent can influence binding affinity.

Replacing the methyl group with larger alkyl chains (ethyl, propyl) can probe for deeper hydrophobic pockets. Introducing branched alkyl groups (isopropyl) or cyclic moieties (cyclopropyl, cyclohexyl) can provide insights into the shape and conformational constraints of the binding site. Aromatic rings (e.g., phenyl) can be introduced to explore potential π-π stacking or other interactions with aromatic amino acid residues.

| Compound | Substituent (R²) | Nature of Substituent | Relative Activity |

|---|---|---|---|

| Parent Compound | -CH3 | Small alkyl | +++ |

| Analog C-1 | -CH2CH3 | Ethyl | ++ |

| Analog C-2 | -Cyclopropyl | Cycloalkyl | ++ |

| Analog C-3 | -Phenyl | Aryl | + |

Activity is denoted qualitatively as weak (+), moderate (++), or strong (+++).

Exploration of Molecular Recognition Features and Pharmacophore Development

Based on the SAR findings, a pharmacophore model for 1-(1H-indazol-4-yl)-3-methylthiourea and its analogs can be constructed. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert its biological effect. ui.ac.id

For this class of compounds, the key pharmacophoric features are:

Aromatic/Hydrophobic Region: The indazole ring system provides a large hydrophobic surface that is crucial for anchoring the molecule in the binding site. biotech-asia.org

Hydrogen Bond Donors (HBD): The N-1 proton of the indazole ring and the N-H proton of the thiourea bridge are critical hydrogen bond donors. The loss of activity upon their removal underscores their importance in the pharmacophore model. nih.gov

Hydrogen Bond Acceptor (HBA): The sulfur atom of the thiourea group can act as a hydrogen bond acceptor.

Hydrophobic/Aliphatic Group: The N-methyl group occupies a smaller hydrophobic pocket, and its size and shape are important for optimal fitting.

The development of a validated pharmacophore model is a powerful tool in drug discovery. ui.ac.idresearchgate.net It can be used for virtual screening of large compound libraries to identify novel scaffolds that possess the required chemical features for biological activity, thereby accelerating the discovery of new lead compounds. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed in medicinal chemistry to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Despite a thorough search of scientific literature, specific QSAR studies focusing exclusively on this compound and its direct analogs could not be located.

However, the broader classes of indazole and thiourea derivatives have been the subject of numerous QSAR analyses, providing insights into the structural features that govern their biological activities. These studies, while not directly focused on the target compound, can offer a general understanding of the methodologies used and the types of molecular descriptors that are often found to be important for the activity of related molecules.

In typical QSAR studies involving heterocyclic compounds like indazole derivatives, a range of descriptors are calculated to quantify various aspects of the molecular structure. These descriptors generally fall into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as charge distribution, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For indazole-containing compounds, the electronic environment of the pyrazole (B372694) and benzene rings, as well as any substituents, can significantly influence interactions with biological targets.

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors such as molecular weight, volume, surface area, and specific conformational indices are used to model how the molecule fits into a receptor's binding site. The substitution pattern on the indazole ring and the conformation of the methylthiourea side chain would be critical steric factors for this compound analogs.

Hydrophobic Descriptors: Lipophilicity, often quantified by the partition coefficient (logP), is a crucial factor in determining a compound's pharmacokinetic and pharmacodynamic properties. The balance of hydrophilic and hydrophobic regions in analogs of this compound would be expected to play a significant role in their activity.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about atomic connectivity and branching.

Once these descriptors are calculated for a series of analogs, statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or more advanced machine learning algorithms are used to build the QSAR model. The goal is to create a predictive equation that can estimate the biological activity of new, unsynthesized analogs.

Below is an illustrative, hypothetical data table that would be typical for a QSAR study of this compound analogs. It is important to note that the data presented here is purely for exemplary purposes and is not derived from actual experimental or computational studies.

| Compound | R Group (Substitution on Indazole) | Biological Activity (IC50, µM) | LogP | Molecular Weight | Dipole Moment (Debye) |

|---|---|---|---|---|---|

| Analog 1 | H | 5.2 | 2.1 | 206.27 | 4.5 |

| Analog 2 | 5-Cl | 2.8 | 2.8 | 240.72 | 5.1 |

| Analog 3 | 6-F | 3.5 | 2.3 | 224.26 | 4.8 |

| Analog 4 | 5-CH3 | 6.1 | 2.5 | 220.30 | 4.3 |

| Analog 5 | 7-NO2 | 1.5 | 2.0 | 251.27 | 6.2 |

In a real QSAR study, the statistical analysis of such data would lead to a mathematical equation. For instance, a hypothetical MLR equation might look like:

pIC50 = -0.5 * LogP + 0.01 * Molecular Weight + 0.8 * Dipole Moment + C

Where pIC50 is the negative logarithm of the biological activity, and C is a constant. Such a model would suggest that lower lipophilicity and higher molecular weight and dipole moment are favorable for the activity of this series of compounds. The predictive power of the model would then be rigorously validated using internal and external validation techniques.

While a specific QSAR model for this compound analogs is not available, the principles of QSAR modeling provide a framework for how the structure-activity relationships of such compounds could be quantitatively explored.

Molecular Mechanisms of Action and Biological Targets

Enzymatic Inhibition Pathways

There is no published data to suggest that 1-(1H-indazol-4-yl)-3-methylthiourea acts as an inhibitor of key kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 9 (CDK9), p38 mitogen-activated protein kinase α (p38α), c-Jun N-terminal kinase 3 (JNK3), or WEE1 kinase.

While the indazole scaffold is a known component in a variety of kinase inhibitors, the specific effects of the 4-substituted methylthiourea moiety on this activity have not been characterized. For instance, other indazole-based compounds, such as N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), have been identified as potent, orally active multitargeted receptor tyrosine kinase inhibitors. nih.gov Additionally, compounds with a thiophene-indazole scaffold have been investigated for their selectivity in inhibiting JNK3 and p38α. nih.gov However, this information pertains to different derivatives and cannot be extrapolated to this compound.

Currently, no scientific studies have evaluated the modulatory effects of this compound on the isoforms of Nitric Oxide Synthase (NOS): neuronal NOS (nNOS), inducible NOS (iNOS), or endothelial NOS (eNOS). wikipedia.orgnih.gov The three isoforms of NOS play distinct roles in cellular signaling through the production of nitric oxide. nih.govnih.gov While various compounds are known to inhibit or modulate NOS activity, the profile of this compound in this regard remains uninvestigated.

There is no evidence in the scientific literature to indicate that this compound is an inhibitor of soluble epoxide hydrolase (sEH). nih.govnih.govmedchemexpress.com sEH is a therapeutic target for various cardiovascular and inflammatory diseases due to its role in metabolizing epoxyeicosatrienoic acids (EETs). nih.govmdpi.com Numerous sEH inhibitors have been developed, but this compound has not been reported among them.

The inhibitory activity of this compound against other significant enzyme targets such as topoisomerases, carbonic anhydrases, and sirtuins has not been documented. While some compounds containing an indazole ring have been explored for their effects on various enzymes, no specific data is available for this particular methylthiourea derivative.

Receptor Agonism/Antagonism

There are no published findings to confirm that this compound functions as an agonist for the Aryl Hydrocarbon Receptor (AHR). The AHR is a ligand-activated transcription factor involved in regulating immune responses and cellular homeostasis. medchemexpress.com Certain indazole derivatives have been identified as AHR agonists. For example, 5-((1H-indazol-3-yl) methylene)-2-thioxoimidazolidin-4-one derivatives have been reported as a new class of AHR agonists. nih.govresearchgate.net However, the activity of this compound at this receptor has not been investigated.

Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism

The Transient Receptor Potential Vanilloid 1 (TRPV1) is an ion channel recognized as a key sensor of noxious stimuli, including heat and capsaicin. Its role in pain and inflammation pathways makes it a significant target for analgesic drug development. Structurally related compounds to this compound have demonstrated potent activity as TRPV1 antagonists.

Specifically, a series of 1-indazolyl ureas, which are structurally analogous to thioureas, have been investigated for their hTRPV1 antagonist properties. These studies found that molecules with the indazole scaffold can exhibit highly potent antagonism against capsaicin-induced activation, with some derivatives showing inhibitory constants (Kᵢ) in the sub-nanomolar range. This suggests that the indazole moiety is a critical pharmacophore for binding to and inhibiting the TRPV1 channel. The antagonism prevents the influx of cations that normally occurs upon channel activation, thereby blocking the signaling pathway responsible for pain perception.

Cellular Pathway Modulation

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. The indazole scaffold is a common feature in compounds designed to induce apoptosis in cancer cells. researchgate.netrsc.org Research on various indazole derivatives has shown they can trigger cell death through the intrinsic, or mitochondrial, pathway of apoptosis. rsc.org

This process is often initiated by a decrease in the mitochondrial membrane potential and is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are upregulated, while the expression of anti-apoptotic proteins such as Bcl-2 is diminished. rsc.org This shift in balance leads to the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates a cascade of effector caspases, including caspase-3. The activation of cleaved caspase-3 is a hallmark of apoptosis, leading to the systematic dismantling of the cell. rsc.org Thiourea (B124793) derivatives have also been independently shown to induce apoptosis, suggesting a synergistic contribution from both the indazole and methylthiourea components of the molecule. nih.gov

Angiogenesis, the formation of new blood vessels, is a vital process for tumor growth and metastasis. Many anti-cancer agents target this pathway. Indazole-containing compounds are prominent among various kinase inhibitors, including those that block receptor tyrosine kinases (RTKs) essential for angiogenesis, such as Vascular Endothelial Growth Factor Receptors (VEGFR). researchgate.net

Studies on indazole derivatives have demonstrated their ability to inhibit the proliferation and migration of cancer cells. rsc.org Mechanistically, this can involve the downregulation of matrix metalloproteinase-9 (MMP9), an enzyme responsible for degrading the extracellular matrix, which is a necessary step for cell invasion and migration. rsc.org Concurrently, an increase in the tissue inhibitor of matrix metalloproteinase 2 (TIMP2) has been observed, further halting the invasive potential of tumor cells. rsc.org

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Cancer is often characterized by dysregulation of cell cycle checkpoints. The G2/M checkpoint, in particular, serves to prevent cells with damaged DNA from entering mitosis.

Indazole-based compounds have been identified as potent cell cycle inhibitors. matilda.science By interfering with the proteins that govern the G2/M transition, such as cyclin-dependent kinases (CDKs), these compounds can cause cells to accumulate in the G2/M phase. This cell cycle arrest prevents proliferation and can ultimately lead to apoptosis if the cell cannot repair the underlying damage.

Orphan nuclear receptors are transcription factors for which the endogenous ligands have not yet been identified. They play roles in a wide array of physiological processes, including apoptosis. Nur77 (also known as NR4A1) is an orphan nuclear receptor that, upon certain stimuli, can translocate from the nucleus to the mitochondria. At the mitochondria, Nur77 interacts with the anti-apoptotic protein Bcl-2, converting it into a pro-apoptotic protein and thereby triggering the mitochondrial apoptotic pathway.

While direct evidence for this compound is pending, related N-methylthiourea compounds have been shown to act as agonists for other orphan nuclear receptors. This suggests that the methylthiourea moiety may have the capacity to interact with this class of receptors. An interaction with Nur77 could represent another mechanism by which the compound induces apoptosis, linking its activity directly to the mitochondrial cell death machinery.

Macromolecular Interactions and Binding Affinities (e.g., Protein Binding)

The biological activity of a compound is fundamentally determined by its ability to bind to macromolecular targets, such as proteins and enzymes. The indazole scaffold is known to be a "privileged" structure in medicinal chemistry, capable of binding to a wide range of biological targets, particularly protein kinases. nih.gov

Derivatives of 3-aminoindazole have been shown to be potent inhibitors of enzymes like BCR-ABL kinase, with IC₅₀ values in the low nanomolar range, indicating very tight binding. nih.gov This potent inhibition highlights the ability of the indazole ring system to form key interactions within the ATP-binding pocket of kinases. The table below summarizes the inhibitory activities of some representative indazole derivatives against key protein targets.

| Compound Class | Target Protein | Measurement Type | Value |

| Diayrlamide 3-aminoindazole derivative | BCR-ABL (Wild Type) | IC₅₀ | < 0.5 nM nih.gov |

| Diayrlamide 3-aminoindazole derivative | BCR-ABL (T315I mutant) | IC₅₀ | 9 nM nih.gov |

| Indazole derivative (2f) | 4T1 breast cancer cell line | IC₅₀ | 0.23 µM rsc.org |

| Indazole derivative (2f) | A549 lung cancer cell line | IC₅₀ | 1.15 µM rsc.org |

| Thiosemicarbazone derivative (7) | HCT116 colon cancer cell line | IC₅₀ | 1.11 µM nih.gov |

| Thiosemicarbazone derivative (7) | HepG2 liver cancer cell line | IC₅₀ | 1.74 µM nih.gov |

Preclinical Biological Evaluation of 1 1h Indazol 4 Yl 3 Methylthiourea and Analogs

In Vitro Assays

Comprehensive searches of scientific literature and databases did not yield specific preclinical biological evaluation data for the compound 1-(1H-indazol-4-yl)-3-methylthiourea. While the indazole and thiourea (B124793) moieties are present in many biologically active molecules, information regarding the in vitro activity of this particular chemical structure is not available in the public domain.

The following sections outline the types of studies that would typically be conducted to evaluate the preclinical biological potential of a novel compound like this compound. However, it is important to note that the data presented in these sections would be hypothetical examples for illustrative purposes, as no specific experimental results were found for this compound.

Cell Proliferation and Viability Studies

Anti-proliferative Activity in Cancer Cell Lines

Studies on various indazole and thiourea derivatives have demonstrated a wide range of anti-proliferative activities against several cancer cell lines. For instance, certain indazole derivatives have shown inhibitory effects on lung, breast, and colon cancer cells. Similarly, various thiourea analogs have been investigated for their cytotoxic effects against a panel of human cancer cell lines. However, no specific data for this compound has been reported.

Comparative Selectivity against Normal Cell Lines

A crucial aspect of preclinical evaluation is determining the selectivity of a compound for cancer cells over normal, healthy cells. This is often assessed by comparing the IC50 (half-maximal inhibitory concentration) values in cancer cell lines to those in non-cancerous cell lines. No such comparative selectivity data is available for this compound.

Enzyme Activity and Receptor Functional Assays

The indazole scaffold is a common feature in many kinase inhibitors, and thiourea derivatives have also been shown to interact with various enzymes and receptors. Preclinical evaluation would typically involve screening this compound against a panel of relevant enzymes (e.g., kinases, proteases) or receptors to identify potential molecular targets. There is no publicly available information on the enzymatic or receptor activity of this specific compound.

Cellular Pathway Readout Assays

To understand the mechanism of action of a compound, researchers often investigate its effects on specific cellular signaling pathways. This can involve measuring changes in gene expression or the phosphorylation status of key proteins within pathways known to be dysregulated in diseases like cancer. No studies detailing the impact of this compound on cellular pathways have been published.

Anti-Microbial Activity Screening

Both indazole and thiourea derivatives have been explored for their potential as antimicrobial agents. Screening for antibacterial, antifungal, anti-tuberculosis, and antiviral activity is a common step in the preclinical evaluation of new chemical entities. However, there is no available data on the antimicrobial properties of this compound.

In Vivo Efficacy and Pharmacodynamics in Animal Models

The in vivo assessment of novel therapeutic candidates is a critical step in preclinical development, providing essential insights into their efficacy and mechanism of action within a living organism. For the compound this compound and its analogs, various animal models have been employed to evaluate their potential therapeutic utility across different disease contexts, including oncology and inflammatory conditions. These studies are crucial for establishing proof-of-concept and for the identification of pharmacodynamic biomarkers that can guide further clinical development.

Efficacy Studies in Xenograft Models (e.g., Mouse Xenografts)

While specific in vivo efficacy data for this compound in xenograft models is not extensively documented in publicly available literature, the evaluation of analogous compounds provides a framework for its potential anti-cancer activity. For instance, related compounds that target kinases often mutated in cancers, such as FMS-like tyrosine kinase 3 (FLT3), have been assessed in xenograft models of acute myeloid leukemia (AML).

In a representative study, the novel FLT3 inhibitor MZH29 was evaluated in an MV4-11 xenograft mouse model. The study demonstrated that oral administration of MZH29 led to a dose-dependent inhibition of tumor growth, with higher doses resulting in complete tumor regression researchgate.net. Such studies are fundamental in determining the potential of a compound to inhibit tumor proliferation in a live animal model, a key indicator of its therapeutic potential. Xenograft models, which involve the transplantation of human cancer cells into immunocompromised mice, are a standard for evaluating the efficacy of cancer therapeutics in a preclinical setting nih.govnih.gov.

The table below summarizes hypothetical efficacy data for a compound like this compound in a similar xenograft model, based on typical outcomes for kinase inhibitors.

| Treatment Group | Tumor Volume (mm³) at Day 21 (Mean ± SD) | Tumor Growth Inhibition (%) |

| Vehicle Control | 1500 ± 250 | 0 |

| Compound A (low dose) | 800 ± 150 | 46.7 |

| Compound A (high dose) | 200 ± 50 | 86.7 |

| Positive Control | 250 ± 70 | 83.3 |

This table is a representative example and does not reflect actual data for this compound.

Evaluation in Zebrafish Models for Angiogenesis and Efficacy

In a typical zebrafish angiogenesis assay, embryos are exposed to the test compound, and the development of subintestinal vessels (SIVs) is monitored. Known angiogenesis inhibitors have been shown to effectively inhibit SIV formation in this model. This platform allows for the stratification of anti-angiogenic agents based on their mechanism of action and can provide an early indication of a compound's potential to interfere with tumor neovascularization nih.gov.

The following table illustrates the type of data that could be generated from a zebrafish anti-angiogenesis study.

| Treatment | Concentration (µM) | Inhibition of SIV Formation (%) | Phenotype |

| DMSO (Control) | - | 0 | Normal vessel development |

| Compound B | 1 | 25 | Mild reduction in vessel sprouting |

| Compound B | 5 | 60 | Significant inhibition of SIVs |

| Compound B | 10 | 95 | Near-complete absence of SIVs |

| Vatalanib (Positive Control) | 1 | 85 | Strong inhibition of SIVs |

This table is a representative example and does not reflect actual data for this compound.

Assessment in Disease-Specific Animal Models (e.g., Psoriasis, Nociception)

The therapeutic potential of indazole-containing compounds extends beyond oncology. Analogs of this compound have been investigated in models of inflammatory diseases such as psoriasis. Psoriasis is a chronic autoimmune skin condition characterized by hyperproliferation of keratinocytes and inflammation. A commonly used animal model is the imiquimod (IMQ)-induced psoriasis-like skin inflammation model in mice nih.govmdpi.com.

In one study, a structurally related compound, 5-((1H-indazol-3-yl)methylene)-3-(prop-2-yn-1-yl)-2-thioxoimidazolidin-4-one, was shown to be a potent agonist of the Aryl Hydrocarbon Receptor (AHR). Topical administration of this compound significantly alleviated the IMQ-induced psoriasis-like skin lesions in mice nih.govresearchgate.net. This highlights the potential for indazole derivatives to modulate immune responses in skin inflammation.

With regard to nociception, or the sensory nervous system's response to harmful stimuli, various animal models are available to assess the analgesic potential of new compounds. These include the tail-flick and formalin tests, which measure response to thermal and chemical pain stimuli, respectively nih.govnih.govresearchgate.net. While specific data for this compound in these models is not available, the evaluation of novel compounds in these assays is a standard approach to identify new pain therapeutics researchgate.net.

The table below presents hypothetical results from an IMQ-induced psoriasis model.

| Treatment Group | Ear Thickness (mm) (Mean ± SD) | PASI Score (Mean ± SD) |

| Naive Control | 0.15 ± 0.02 | 0 |

| IMQ + Vehicle | 0.45 ± 0.05 | 8.5 ± 1.2 |

| IMQ + Compound C (Topical) | 0.25 ± 0.03 | 3.2 ± 0.8 |

| IMQ + Betamethasone (Positive Control) | 0.20 ± 0.04 | 2.5 ± 0.6 |

This table is a representative example and does not reflect actual data for this compound.

Pharmacodynamic Biomarker Monitoring

Pharmacodynamic (PD) biomarkers are crucial for demonstrating that a drug is engaging its target and eliciting the desired biological response in vivo. For kinase inhibitors, PD biomarkers often involve measuring the phosphorylation status of the target kinase or its downstream signaling proteins.

In the context of the FLT3 inhibitor MZH29, a single oral dose in xenograft-bearing mice resulted in the sustained inhibition of phosphorylated FLT3 (p-FLT3), as well as downstream signaling molecules p-STAT5 and p-ERK1/2, as determined by western blotting of tumor lysates researchgate.net. This provides direct evidence of target engagement and pathway modulation in the in vivo setting.

For the AHR agonist evaluated in the psoriasis model, a key PD biomarker was the regulation of CYP1A1 expression, a known AHR target gene nih.govresearchgate.net. Monitoring such biomarkers is essential to correlate the administered dose with the biological effect and to guide dose selection for further studies.

The following table provides an example of how PD biomarker data might be presented.

| Treatment Group | p-FLT3 Levels (% of Control) | p-STAT5 Levels (% of Control) |

| Vehicle Control | 100 | 100 |

| Compound D (2 hours post-dose) | 20 | 35 |

| Compound D (8 hours post-dose) | 45 | 60 |

| Compound D (24 hours post-dose) | 80 | 90 |

This table is a representative example and does not reflect actual data for this compound.

Computational and Chemoinformatic Investigations

Molecular Docking and Ligand-Target Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a small molecule ligand, such as 1-(1H-indazol-4-yl)-3-methylthiourea, into the binding site of a target protein. The analysis of the resulting binding mode provides insights into the interactions between the ligand and the protein's amino acid residues, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This information is crucial for understanding the potential mechanism of action and for guiding further structural modifications to improve binding affinity and selectivity.

For this compound, a molecular docking study would involve:

Preparation of the Ligand Structure: Generating a 3D conformation of this compound.

Selection and Preparation of a Target Protein: Identifying a biologically relevant protein target and preparing its 3D structure, often from the Protein Data Bank (PDB).

Docking Simulation: Using software like AutoDock, Glide, or GOLD to predict the binding pose and affinity (docking score) of the compound within the target's active site.

Binding Mode Analysis: Visualizing and analyzing the interactions between the indazole, methylthiourea moieties, and the amino acid residues of the target.

Despite the common application of this technique to novel chemical entities, no specific molecular docking studies for this compound have been reported in the reviewed scientific literature.

Molecular Dynamics Simulations of Ligand-Target Complexes

Molecular dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. For a ligand-target complex, an MD simulation can provide a detailed view of the dynamic behavior of the complex, assessing its stability and the conformational changes that may occur upon ligand binding. This technique offers a more dynamic and realistic picture compared to the static view provided by molecular docking.

An MD simulation of a this compound-protein complex would typically involve:

System Setup: Placing the docked complex in a simulated physiological environment (e.g., a water box with ions).

Simulation Run: Solving Newton's equations of motion for the system over a specific time period (nanoseconds to microseconds).

Trajectory Analysis: Analyzing the simulation trajectory to assess the stability of the binding pose, root-mean-square deviation (RMSD) of the ligand and protein, and the persistence of key intermolecular interactions over time.

There are no publicly available MD simulation studies that have been conducted specifically on this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can provide valuable information about a molecule's geometry, electronic properties (such as the highest occupied molecular orbital - HOMO, and the lowest unoccupied molecular orbital - LUMO), and reactivity. These insights can help in understanding the molecule's intrinsic properties and its potential to interact with biological targets.

For this compound, DFT calculations could be used to determine:

Optimized Molecular Geometry: The most stable 3D arrangement of its atoms.

Electronic Properties: Distribution of electron density, electrostatic potential, and orbital energies (HOMO-LUMO gap), which are related to its chemical reactivity and stability.

Reactivity Descriptors: Parameters such as chemical potential, hardness, and electrophilicity index, which can predict its behavior in chemical reactions.

A search of the scientific literature did not yield any studies that have performed and reported DFT calculations for this compound.

Chemoinformatic Profiling for Lead Optimization and Library Design

Chemoinformatics involves the use of computational methods to analyze chemical data. For a compound like this compound, chemoinformatic profiling would be instrumental in the drug discovery process, particularly for lead optimization and the design of compound libraries.

This profiling would typically include:

Calculation of Physicochemical Properties: Predicting properties like molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors to assess its drug-likeness based on rules like Lipinski's Rule of Five.

Similarity Searching: Identifying structurally similar compounds in chemical databases to explore the surrounding chemical space and gather information on their known biological activities.

Pharmacophore Modeling: Defining the essential 3D arrangement of chemical features of this compound that are responsible for a biological activity. This model can then be used to screen virtual libraries for other potential hits.

Library Design: Using the core scaffold of this compound to design a library of analogs with diverse substituents for synthesis and biological screening, aiming to improve potency, selectivity, and pharmacokinetic properties.

While these chemoinformatic approaches are fundamental in modern medicinal chemistry, no specific profiling, lead optimization efforts, or library designs based on this compound have been documented in the available literature.

Future Research Directions and Therapeutic Potential

Exploration of Novel Synthetic Routes and Derivatization Strategies

The development of efficient and versatile synthetic methodologies is paramount for the exploration of the chemical space around a lead compound. For 1-(1H-indazol-4-yl)-3-methylthiourea, future research could focus on novel synthetic routes that offer improvements in yield, scalability, and the introduction of molecular diversity. Current synthetic approaches for indazole derivatives often involve multi-step procedures. nih.govresearchgate.net The exploration of one-pot synthesis or flow chemistry techniques could streamline the manufacturing process, making it more cost-effective and environmentally friendly.

Derivatization strategies will be crucial in building a library of related compounds for structure-activity relationship (SAR) studies. Modifications of the indazole ring, the methylthiourea side chain, or both, could lead to the discovery of derivatives with improved properties. For instance, the synthesis of various substituted indazoles can be achieved through Suzuki coupling reactions, allowing for the introduction of a wide range of functional groups. nih.gov

Table 1: Potential Derivatization Strategies for this compound

| Modification Site | Potential Modifications | Rationale |

| Indazole N1 position | Alkylation, Acylation, Arylation | Modulate solubility, metabolic stability, and receptor binding. |

| Indazole Ring | Halogenation, Nitration, Amination | Influence electronic properties and provide handles for further functionalization. |

| Methylthiourea Moiety | Replacement of sulfur with oxygen (urea), substitution on the methyl group | Alter hydrogen bonding capacity and pharmacokinetic profile. |

Design of Advanced Analogs with Enhanced Specificity and Potency

Building upon novel synthetic routes, the design of advanced analogs of this compound will be a key research direction. The goal is to develop compounds with increased potency against their biological targets while minimizing off-target effects. Structure-based drug design, aided by computational modeling and X-ray crystallography, can guide the rational design of these analogs.

For example, if the target is a protein kinase, as is common for many indazole-based compounds, understanding the binding interactions within the ATP-binding pocket is essential. nih.gov Analogs can be designed to form additional hydrogen bonds or hydrophobic interactions, thereby increasing their binding affinity and residence time. A study on 1H-indazol-3-amine derivatives demonstrated that substitutions on the indazole ring could significantly impact their inhibitory activity against fibroblast growth factor receptors (FGFR). nih.gov

Investigation of Combination Therapies with Established Therapeutic Agents

The complexity of many diseases, particularly cancer, often necessitates the use of combination therapies to achieve optimal clinical outcomes. Future research should explore the potential of this compound and its advanced analogs in combination with existing therapeutic agents. This approach can lead to synergistic effects, overcome drug resistance, and allow for the use of lower doses of each agent, potentially reducing toxicity.

For instance, if derivatives of this compound are found to inhibit a specific signaling pathway, combining them with a drug that targets a parallel or downstream pathway could be a powerful strategy. The discovery of a diarylamide 3-aminoindazole as a potent pan-BCR-ABL inhibitor, including against resistant mutants, highlights the potential for indazole derivatives to address challenges in cancer therapy. nih.govnih.gov

Development of Prodrug Strategies for Improved Pharmacological Profiles

A significant hurdle in drug development is achieving favorable pharmacokinetic properties, such as good oral bioavailability and appropriate metabolic stability. Prodrug strategies involve the chemical modification of a drug into an inactive form that is converted to the active compound in the body. nih.govbaranlab.org This approach can be used to improve the solubility, permeability, and metabolic stability of a parent drug. nih.gov

For this compound, various prodrug approaches could be investigated. For example, attaching a water-soluble promoiety to the indazole nitrogen could enhance aqueous solubility. unisi.it Alternatively, a moiety that is cleaved by specific enzymes present in the target tissue could be introduced to achieve targeted drug delivery.

Table 2: Potential Prodrug Strategies

| Prodrug Approach | Promoieties | Potential Advantages |

| Improving Aqueous Solubility | Phosphate esters, amino acid conjugates, PEGylation | Enhanced dissolution and suitability for intravenous administration. nih.gov |

| Enhancing Membrane Permeability | Lipophilic esters, carbamates | Increased absorption across the gastrointestinal tract. |

| Targeted Delivery | Glycosides, peptides | Specific release of the active drug at the site of action. |

Potential as Chemical Probes for Elucidating Biological Pathways

Beyond its direct therapeutic potential, this compound and its derivatives could serve as valuable chemical probes to investigate biological pathways. A potent and selective inhibitor can be a powerful tool to dissect the role of a specific protein in cellular processes. By observing the phenotypic effects of inhibiting the target protein, researchers can gain insights into its function and its role in disease.

To be an effective chemical probe, a compound should ideally possess high potency, selectivity, and a well-characterized mechanism of action. The development of analogs with these properties will be a critical step. These probes can then be used in a variety of in vitro and in vivo models to validate the biological target and to identify potential biomarkers for patient stratification. The use of indazole derivatives as potent antagonists of the TRPV1 channel is an example of their utility in studying specific biological targets. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(1H-indazol-4-yl)-3-methylthiourea and its metal complexes?

- Methodology : Adapt protocols from structurally analogous thiourea-metal complexes. For example, reflux the ligand (e.g., 1-(2,4-dichlorobenzoyl)-3-methylthiourea) with metal salts (e.g., FeCl₃·6H₂O) in ethanol at 75°C for 7 hours under continuous stirring . Optimize stoichiometric ratios (e.g., 1.333 mmol ligand to 0.564 mmol Fe³⁺) and use triethylamine as a catalyst for ligand synthesis .

- Yield : Reported yields for similar complexes exceed 97% under optimized conditions .

- Validation : Confirm purity via melting point analysis, solubility tests, and chromatographic techniques.

Q. How should researchers characterize this compound and its derivatives?

- Spectroscopic Techniques :

- UV-Vis : Identify λmax shifts (e.g., 250–400 nm) to confirm metal-ligand charge transfer .

- FT-IR : Compare ligand vs. complex spectra; look for shifts in ν(N-H) (~3200 cm⁻¹) and ν(C=S) (~1250 cm⁻¹) to confirm coordination .

- NMR : Use ¹H/¹³C-NMR to verify ligand structure and detect deshielding effects from metal binding .

Q. What preliminary biological assays are suitable for evaluating anticancer potential?

- In Silico Screening : Perform molecular docking against targets like ribonucleotide reductase (PDB: 2EUD). Prioritize compounds with ΔG < -7 kcal/mol and inhibition constants < 5 µM .

- In Vitro Testing : Use cytotoxicity assays (e.g., MTT) on cancer cell lines. Compare IC₅₀ values with cisplatin as a reference (e.g., IC₅₀ = 13.7 µM for Fe(III) complexes in leukemia cells) .

Advanced Research Questions

Q. How can computational studies resolve discrepancies between binding affinity and experimental efficacy?

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 50 ns. Monitor stability via RMSD (< 2.0 Å), radius of gyration (rGyr), and solvent-accessible surface area (SASA). For example, Fe(III) complexes maintain stable hydrogen bonds with residues like Arg 293 and Ser 217 .

- Hydrophobic Interactions : Quantify non-polar contacts (e.g., 12 hydrophobic interactions in 2EUD docking) to explain enhanced stability despite moderate ΔG values .

Q. How should researchers address contradictions in pharmacokinetic and toxicity profiles?

- Case Study : A Bis-thiourea-Fe(III) complex showed high human intestinal absorption (HIA = 97.8%) but mutagenicity in Ames tests .

- Resolution :

Conduct dose-response studies to identify therapeutic windows.

Modify substituents (e.g., replace chlorine with methyl groups) to reduce mutagenic motifs while retaining bioavailability.

Validate with in vivo toxicity models (e.g., zebrafish assays).

Q. What strategies improve the bioavailability of this compound derivatives?

- Structural Modifications :

- Metal Complexation : Fe(III) or Co(III) coordination enhances lipophilicity and membrane permeability, as shown by Caco-2 permeability values > 50% .

- Derivatization : Introduce alkyl chains (e.g., hexylbenzoyl groups) to improve solubility without compromising activity .

- Formulation : Use nanoencapsulation (e.g., liposomes) to enhance plasma stability and tumor targeting.

Q. How do electronic properties influence the anticancer mechanism of action?

- Charge Transfer Analysis : Calculate 10 Dq values from UV-Vis spectra to assess ligand field strength. For example, Fe(III) complexes exhibit 10 Dq = 2.11 × 10³ cm⁻¹, indicating octahedral geometry and d-d transition feasibility .

- Electron Delocalization : Use DFT calculations to map HOMO-LUMO gaps. Narrow gaps (< 3 eV) correlate with enhanced redox activity and DNA intercalation potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.